molecular formula C24H26N2O3 B2457365 N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide CAS No. 920210-65-7

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide

Cat. No.: B2457365
CAS No.: 920210-65-7
M. Wt: 390.483
InChI Key: WJSBEYWEYFUBRU-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthamide core linked to a morpholinoethyl group and a methoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(4-methoxyphenyl)-2-morpholinoethanol. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The naphthamide core can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with specific molecular targets, such as enzymes and receptors, are being investigated for the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-naphthamide
  • 2-(4-methoxyphenyl)-1-naphthamide
  • N-(2-(4-methoxyphenyl)-2-piperidinoethyl)-1-naphthamide

Uniqueness

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide stands out due to its unique combination of a naphthamide core, a morpholinoethyl group, and a methoxyphenyl moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-20-11-9-19(10-12-20)23(26-13-15-29-16-14-26)17-25-24(27)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSBEYWEYFUBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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